

OptoDArG vs chemical agonists GSK1702934A

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Compound Focus: OptoDArG

Cat. No.: S538187

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GSK1702934A: A Direct TRPC3/6 Agonist

The table below summarizes the key characteristics of the chemical agonist GSK1702934A.

Feature	Description
Mechanism of Action	Directly activates TRPC3 and TRPC6 channels by stimulating an extracellular cavity formed by the pore helix and transmembrane helix S6. [1] [2]
Primary Targets	TRPC3 and TRPC6 channels. [3] [4]
Selectivity (vs. other targets)	Exhibits no activity at TRPV4, TRPA1, M1, M4, CaV1.2, hERG, NaV1.5, or CXCR5 receptors at concentrations <10 µmol/L. [3] [4]
Potency (EC ₅₀)	TRPC3: ~80 nM; TRPC6: ~440 nM. [3] [4]
Key Structural Insight	A 2025 cryo-EM structure (PDB: 9KDD) shows GSK1702934A bound to human TRPC3, revealing the molecular details of agonist recognition. [2]

Photopharmacology: An Alternative Strategy

While details on **OptoDArG** are unavailable, the search results describe the general concept of photopharmacology, which involves making drugs light-sensitive. One published example is the development of **OptoBI-1**, a photoswitchable version of a GSK1702934A-derived agonist. [5]

The following diagram contrasts the fundamental difference between a traditional chemical agonist and a photopharmacological tool.



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